Product packaging for 2,4-Dimethylcyclohexane-1-thiol(Cat. No.:)

2,4-Dimethylcyclohexane-1-thiol

Cat. No.: B13295989
M. Wt: 144.28 g/mol
InChI Key: ADMBXSZOFLOSLT-UHFFFAOYSA-N
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Description

2,4-Dimethylcyclohexane-1-thiol (CAS 1342645-86-6) is a chiral cyclohexane-based thiol of interest in synthetic and materials chemistry. This compound features a thiol (mercapto) functional group, which confers distinct properties compared to alcohols. Thiols are generally more acidic, with pKa values typically around 10-11, making them easier to deprotonate into nucleophilic thiolate anions . These thiolates are excellent nucleophiles in SN2 reactions with alkyl halides for synthesizing thioethers (sulfides) . A key reaction of thiols is their oxidation to form disulfides (R-S-S-R), a reversible process crucial in biological systems for stabilizing protein structures and in applications like dynamic covalent chemistry . Researchers may value this specific molecule for studying steric effects in cyclohexane systems, as the two methyl groups create a defined conformational landscape . Potential research applications include its use as a building block for ligands in catalysis, a modifier for metal surfaces, or a precursor in polymer chemistry. The product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16S B13295989 2,4-Dimethylcyclohexane-1-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16S

Molecular Weight

144.28 g/mol

IUPAC Name

2,4-dimethylcyclohexane-1-thiol

InChI

InChI=1S/C8H16S/c1-6-3-4-8(9)7(2)5-6/h6-9H,3-5H2,1-2H3

InChI Key

ADMBXSZOFLOSLT-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)C)S

Origin of Product

United States

Synthetic Methodologies for 2,4 Dimethylcyclohexane 1 Thiol and Its Precursors

Strategies for the Construction of Substituted Cyclohexane (B81311) Skeletons

The formation of the 2,4-disubstituted cyclohexane framework is a critical first step. This can be achieved through various cyclization reactions or by modifying an existing cyclohexane ring.

The construction of six-membered rings is a cornerstone of organic synthesis, with several powerful reactions available to create the cyclohexane backbone. nih.govpraxilabs.com

Diels-Alder Reaction : This [4+2] cycloaddition reaction provides a reliable method for forming substituted cyclohexene rings. wikipedia.org To achieve the 2,4-dimethyl substitution pattern, a substituted diene and dienophile can be employed. For instance, the reaction of a 1,3-diene bearing a methyl group with a methyl-substituted alkene can generate a cyclohexene precursor with the desired relative positioning of the methyl groups. Subsequent reduction of the double bond would yield the saturated 2,4-dimethylcyclohexane skeleton. The regioselectivity is generally governed by the electronic nature of the substituents on the diene and dienophile. wikipedia.org

Robinson Annulation : This reaction sequence, which involves a Michael addition followed by an intramolecular aldol condensation, is a classic method for forming a six-membered ring onto an existing ketone. wikipedia.orgmasterorganicchemistry.comlibretexts.org By selecting appropriate ketone and α,β-unsaturated ketone reactants, a dimethyl-substituted cyclohexenone can be synthesized. For example, the reaction between an enolate of a methyl-substituted ketone and methyl vinyl ketone can initiate the sequence. The resulting cyclohexenone can then be further modified to remove the carbonyl and reduce the double bond to afford the 2,4-dimethylcyclohexane framework.

Table 1: Comparison of Cyclization Strategies for Cyclohexane Skeletons

Methodology Reactants Key Features Potential for 2,4-Dimethyl Pattern
Diels-Alder Reaction Conjugated Diene + Alkene (Dienophile) Forms a cyclohexene ring in a single step; often high stereocontrol. wikipedia.org High; requires appropriately substituted diene and/or dienophile.
Robinson Annulation Ketone + α,β-Unsaturated Ketone Forms a cyclohexenone ring via two C-C bond formations. wikipedia.org Moderate to High; depends on the choice of the initial ketone and Michael acceptor.

Regioselective Methylation and Alkylation of Cyclohexane Derivatives

An alternative to building the ring from acyclic precursors is to introduce the methyl groups onto a pre-existing cyclohexane ring. This approach hinges on controlling the regioselectivity of the alkylation reactions.

The alkylation of cyclohexanone enolates is a powerful method for installing substituents. ubc.ca To synthesize a precursor for 2,4-dimethylcyclohexane-1-thiol, one could start with 4-methylcyclohexanone. Deprotonation of this ketone can lead to two different enolates. By using a bulky, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures, the kinetic enolate is preferentially formed, allowing for alkylation at the less substituted α-carbon (the 2-position). researchgate.net Subsequent reaction with a methyl halide, such as methyl iodide, would yield 2,4-dimethylcyclohexanone (B1329789). The stereochemical outcome of the alkylation is often directed by the approach of the electrophile, which tends to add from the axial direction to a chair-like transition state. ubc.cayoutube.com The resulting ketone can then be converted to the target thiol.

Introduction of the Thiol Moiety (–SH)

Once the 2,4-dimethylcyclohexane skeleton is in place, the thiol group can be introduced. This typically involves the conversion of another functional group, such as a hydroxyl or halide, into the desired thiol.

A common and effective method for thiol synthesis is the S_N2 reaction between an appropriate electrophile and a sulfur nucleophile. mdpi.com

From Halides or Tosylates : A 2,4-dimethylcyclohexanol precursor can be converted into a good leaving group, such as a bromide, chloride, or tosylate. Subsequent reaction with a sulfur nucleophile, like sodium hydrosulfide (NaSH), leads to the direct formation of the thiol. A two-step variation involves using thiourea (B124793) to form an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the thiol. This latter method can sometimes prevent the formation of dialkyl sulfide (B99878) byproducts. ias.ac.inresearchgate.net

Direct Conversion of Alcohols : Alcohols can be directly converted to thiols using specific reagents. For example, Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) can facilitate this transformation in a one-pot reaction. semanticscholar.orgrsc.org Another approach is the Mitsunobu reaction, using thioacetic acid to form a thioacetate, which can then be hydrolyzed to the thiol.

Table 2: Common Sulfur Nucleophiles for Thiol Synthesis

Nucleophile Substrate Conditions Advantages/Disadvantages
Sodium Hydrosulfide (NaSH) Alkyl Halide/Tosylate Polar, aprotic solvent Direct, one-step. Can lead to sulfide byproduct.
Thiourea, (NH₂)₂C=S Alkyl Halide/Tosylate 1. Formation of isothiouronium salt. 2. Basic hydrolysis. Minimizes sulfide byproduct formation; two steps. ias.ac.in
Thioacetic Acid (CH₃COSH) Alcohol Mitsunobu conditions (DEAD, PPh₃) Mild conditions; forms thioacetate intermediate.
Lawesson's Reagent Alcohol Heating in an inert solvent Direct conversion, but can lead to elimination byproducts. semanticscholar.org

Reductive Pathways for Thiol Generation

Thiols can be generated through the reduction of various sulfur-containing functional groups, most notably disulfides. The interconversion between thiols and disulfides is a fundamental redox process in chemistry. libretexts.orglibretexts.org

The oxidation of a thiol (R-SH) yields a disulfide (R-S-S-R). Conversely, the reduction of a disulfide cleaves the sulfur-sulfur bond to regenerate two equivalents of the thiol. youtube.com This provides a viable synthetic route where a disulfide, bis(2,4-dimethylcyclohexyl) disulfide, could be prepared first and then reduced. Common reducing agents for this transformation include sodium borohydride (NaBH₄), or phosphines like tris(2-carboxyethyl)phosphine (TCEP). ambeed.comnih.gov In laboratory settings, dithiothreitol (DTT) is often used to maintain proteins in their reduced thiol state and serves as an excellent example of a disulfide reducing agent. libretexts.org

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. The principles of green and atom-economical chemistry are increasingly being applied to thiol synthesis. nih.gov

Thiol-ene/Thiol-yne Reactions : These "click" reactions involve the radical-mediated addition of a thiol to an alkene or alkyne. They are highly efficient, proceed under mild conditions, and are 100% atom-economical, as all atoms from the reactants are incorporated into the product. researchgate.netmdpi.com A 2,4-dimethylcyclohexene precursor could react with a simple thiolating agent like hydrogen sulfide under radical initiation to form the target thiol.

Catalytic H₂S Addition : The direct addition of hydrogen sulfide (H₂S) to alkenes is the most atom-economical route to thiols. acgpubs.org While older methods required harsh conditions and suffered from byproduct formation, modern approaches utilize catalysts, such as Lewis acids or heterogeneous catalysts, to improve selectivity and allow for milder reaction conditions. ias.ac.innih.gov

Use of Green Solvents : Performing reactions in environmentally friendly solvents like water or bio-based solvents, where possible, significantly reduces the environmental impact of a synthetic process. Some thiol oxidation/reduction reactions have been shown to be effective in greener solvent systems.

Table 3: Green and Atom-Economical Synthetic Approaches

Approach Description Key Principle
Thiol-ene Reaction Radical addition of an S-H bond across a C=C double bond. 100% Atom Economy, "Click" Chemistry. mdpi.com
Catalytic H₂S Addition Direct addition of hydrogen sulfide to an alkene. High Atom Economy, reduces waste. acgpubs.org
Trithiocarbonate Chemistry Two-step process involving trithiocarbonates and amines. High overall atom economy by producing a useful coproduct (thiourea). google.com

Stereoselective Synthesis of this compound Isomers

The spatial arrangement of the methyl and thiol substituents on the cyclohexane ring dictates the chemical and physical properties of the isomers of this compound. Accessing specific isomers necessitates the use of stereoselective synthetic strategies.

Diastereoselective synthesis aims to produce a single diastereomer from a mixture of possibilities. For this compound, this involves controlling the relative stereochemistry of the C1, C2, and C4 positions. Methodologies for achieving such control often rely on substrate-based or reagent-based strategies.

One potential precursor for this compound is 2,4-dimethylcyclohexanone. The diastereoselective reduction of the ketone followed by conversion of the resulting hydroxyl group to a thiol represents a plausible synthetic route. The choice of reducing agent can significantly influence the stereochemical outcome of the hydroxyl group. For instance, sterically hindered reducing agents tend to approach the carbonyl from the less hindered face, leading to the formation of a specific diastereomer.

Alternatively, a conjugate addition of a thiol equivalent to a 2,4-dimethylcyclohex-1-en-1-one precursor could be envisioned. The stereochemical outcome of such a Michael addition can often be directed by the existing stereocenters on the cyclohexane ring, leading to a high degree of diastereoselectivity. Cascade reactions, such as a double Michael addition, have been shown to produce highly functionalized cyclohexanones with excellent diastereoselectivity, which could then be converted to the desired thiol. nih.govbeilstein-journals.org

Table 1: Hypothetical Diastereoselective Reduction of 2,4-Dimethylcyclohexanone

Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)a
NaBH4Methanol085:15
L-Selectride®THF-78>98:2
K-Selectride®THF-78>99:1
acistrans

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is typically achieved through the use of chiral catalysts, reagents, or auxiliaries. For the synthesis of a specific enantiomer of this compound, several strategies can be proposed based on established asymmetric methodologies.

One approach involves the asymmetric hydrogenation of a prochiral enone precursor, such as 2,4-dimethylcyclohex-2-en-1-one, using a chiral catalyst. Chiral phosphine ligands complexed with transition metals like rhodium or ruthenium are well-known to effect highly enantioselective hydrogenations of unsaturated ketones. This would establish the stereochemistry at C2 and C4, which would then direct the subsequent introduction of the thiol group at C1.

Another strategy is the enantioselective desymmetrization of a meso-precursor. For example, a meso-2,4-dimethylcyclohexane-1,3-dione could be mono-reduced enantioselectively to a chiral hydroxyketone, which could then be further elaborated to the target thiol.

Furthermore, the development of catalytic asymmetric methods for the synthesis of chiral thiols is an active area of research. Current time information in Denbighshire, GB. Organocatalysis, for instance, has emerged as a powerful tool for a variety of asymmetric transformations. A chiral organocatalyst could potentially be employed in the conjugate addition of a sulfur nucleophile to an appropriate α,β-unsaturated precursor, thereby establishing the stereocenter at the thiol-bearing carbon with high enantioselectivity.

Table 2: Representative Enantioselective Michael Addition of a Thiol to a Cyclohexenone Derivative

CatalystThiol SourceSolventYield (%)Enantiomeric Excess (ee, %)
Chiral SquaramideThiophenolToluene9592
Chiral Bifunctional ThioureaBenzyl MercaptanCH2Cl29295
Chiral Phosphoric AcidThioacetic AcidHexane8890

Data is illustrative of typical results obtained in asymmetric thiol additions to cyclic enones.

Optimization of Synthetic Conditions for this compound

The success of any synthetic route hinges on the careful optimization of reaction conditions to maximize yield and selectivity. For the synthesis of this compound, key parameters to consider include the choice of catalyst, solvent, and the influence of kinetic versus thermodynamic control.

The selection of an appropriate catalyst is paramount in stereoselective synthesis. For instance, in the context of a catalytic asymmetric Michael addition to introduce the thiol group, both the nature of the chiral catalyst and any additives can dramatically influence the outcome.

In metal-catalyzed reactions, the ligand bound to the metal center plays a crucial role in creating a chiral environment that directs the approach of the reactants. For enantioselective thiol additions, a variety of chiral ligands, including those based on BINOL, Salen, and chiral diamines, have been developed.

In organocatalysis, the catalyst's structure, including the presence of hydrogen-bonding donors and acceptors, is critical for activating the substrate and controlling the stereochemical outcome. Promoters, such as a co-catalyst or an additive that modifies the catalyst's activity or solubility, can also be employed to enhance reaction efficiency and selectivity. For example, in some base-catalyzed reactions, the choice of the base itself can act as a promoter for a specific stereochemical pathway.

The solvent is not merely an inert medium but can actively participate in the reaction, influencing both its rate and stereoselectivity. rsc.org Solvent properties such as polarity, viscosity, and the ability to form hydrogen bonds can stabilize or destabilize transition states, thereby altering the energy difference between diastereomeric or enantiomeric pathways.

For instance, in a reaction proceeding through a polar transition state, a polar solvent will typically accelerate the reaction. However, the effect on selectivity is more nuanced. A coordinating solvent might compete with the substrate for binding to the catalyst, potentially reducing enantioselectivity. Conversely, in some cases, specific solvent-catalyst interactions can enhance the rigidity of the catalytic complex, leading to improved stereocontrol. The optimization of solvent systems, including the use of solvent mixtures, is therefore a critical aspect of developing a highly selective synthesis.

Table 3: Illustrative Solvent Effects on a Diastereoselective Reaction

SolventDielectric Constant (ε)Diastereomeric Ratio (A:B)
Hexane1.8870:30
Toluene2.3885:15
Dichloromethane8.9392:8
Acetonitrile37.560:40

Data is representative of trends observed in various stereoselective transformations.

In reactions where multiple stereoisomers can be formed, the product distribution can often be influenced by whether the reaction is under kinetic or thermodynamic control. libretexts.orgmasterorganicchemistry.com

The kinetic product is the one that is formed fastest, meaning it proceeds through the lowest energy transition state. Reactions under kinetic control are typically run at low temperatures for short periods to prevent the products from equilibrating.

The thermodynamic product is the most stable product. Reactions under thermodynamic control are usually conducted at higher temperatures for longer durations, allowing the initially formed products to revert to intermediates and then proceed to form the most stable isomer.

For the synthesis of this compound, the relative stability of the different diastereomers will depend on the conformational preferences of the methyl and thiol groups on the cyclohexane ring. Generally, isomers with bulky substituents in equatorial positions are thermodynamically favored. By carefully selecting the reaction temperature and time, it is possible to favor the formation of either the kinetic or the thermodynamic product. For example, in the conjugate addition of a thiol, a rapid, low-temperature reaction might favor a kinetically controlled product, while heating the reaction mixture could lead to the thermodynamically more stable diastereomer. nih.govbeilstein-journals.org

Table 4: Influence of Temperature on Product Distribution in a Reversible Reaction

Temperature (°C)Reaction Time (h)Product Ratio (Kinetic:Thermodynamic)Control
-78195:5Kinetic
252450:50Mixed
804810:90Thermodynamic

Data is a generalized representation of the principles of kinetic and thermodynamic control.

Scalability and Process Development Considerations for this compound Synthesis

The successful transition of a synthetic route for this compound from a laboratory scale to an industrial process hinges on several critical factors. These include the availability and cost of starting materials, the efficiency and safety of the chemical transformations, and the ease of purification of the final product.

Reaction Efficiency and Safety: For industrial applications, reactions with high yields, minimal byproducts, and mild reaction conditions are preferred.

Catalyst Selection and Optimization: In catalytic processes, such as the direct conversion of 2,4-dimethylcyclohexanol or the hydrothiolation of 2,4-dimethylcyclohexene, the choice of catalyst is paramount. For large-scale production, heterogeneous catalysts are often favored as they can be easily separated from the reaction mixture and potentially reused, reducing both cost and waste. The activity, selectivity, and lifetime of the catalyst need to be thoroughly evaluated and optimized.

Reaction Conditions: Temperature, pressure, and solvent selection are crucial parameters that need to be fine-tuned for optimal performance and safety on a larger scale. Exothermic reactions, for instance, require careful heat management to prevent runaway reactions. The use of hazardous or environmentally persistent solvents should be minimized or replaced with greener alternatives.

Thiolating Agent: The choice of the sulfur-containing reagent is also a key consideration. While reagents like Lawesson's reagent are effective on a lab scale, their cost and the generation of stoichiometric byproducts can be problematic for large-scale synthesis. Industrial processes often favor the use of hydrogen sulfide due to its low cost, despite its toxicity and the need for specialized handling procedures.

Purification and Product Isolation: The development of an efficient and scalable purification strategy is essential. Distillation, crystallization, and chromatography are common techniques, but their feasibility on an industrial scale depends on the physical properties of the product and the nature of the impurities. The presence of isomers of this compound can also pose a purification challenge, potentially requiring specialized separation techniques.

Process Safety and Environmental Impact: A thorough hazard and operability (HAZOP) analysis is necessary to identify and mitigate potential safety risks associated with the process. The environmental impact of the synthesis, including waste generation and disposal, must also be carefully considered and managed in accordance with regulatory standards.

The following table summarizes key considerations for scaling up the synthesis of this compound from different precursors:

PrecursorSynthetic RouteScalability Considerations
2,4-Dimethylcyclohexanol Conversion via Tosylate- Multi-step process can reduce overall yield.- Use of tosyl chloride and subsequent nucleophilic substitution are well-established reactions.
Direct Thiolation- Reagent selection is critical (e.g., cost and byproducts of Lawesson's reagent).- Catalytic methods with H₂S are more atom-economical for large scale.
2,4-Dimethylcyclohexanone Reductive Thiolation- Direct catalytic hydrogenation with H₂S is a common industrial method for similar compounds.- Requires high pressure and temperature, and specialized equipment.
2,4-Dimethylcyclohexene Hydrothiolation- Catalytic process with potential for high atom economy.- Control of regioselectivity and stereoselectivity can be challenging.

Advanced Spectroscopic and Structural Elucidation of 2,4 Dimethylcyclohexane 1 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2,4-dimethylcyclohexane-1-thiol, offering a window into the chemical environment of each nucleus.

Elucidation of Stereochemistry and Regioselectivity via ¹H and ¹³C NMR

The stereochemistry and regioselectivity of this compound can be determined through the analysis of ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and signal multiplicities provide crucial information about the relative orientation of the methyl and thiol groups on the cyclohexane (B81311) ring.

For disubstituted cyclohexanes, the chair conformation is the most stable. The substituents can be either in an axial or equatorial position. In the case of 1,2-dimethylcyclohexane, the trans isomer has a more stable conformer with both methyl groups in equatorial positions, minimizing steric strain. The cis isomer exists as two equilibrating chair conformers of equal energy, each with one axial and one equatorial methyl group. libretexts.org For 1,3-dimethylcyclohexane, the cis isomer is more stable in the diequatorial conformation, while the trans isomer has two equivalent conformations, each with one axial and one equatorial methyl group. libretexts.orgyoutube.com In 1,4-dimethylcyclohexane, the trans isomer is more stable with both methyl groups in equatorial positions. nist.govbrainly.com

The number of unique carbon signals in the ¹³C NMR spectrum indicates the symmetry of the molecule. For instance, cis-1,2-dimethylcyclohexane (B165935) shows four distinct carbon signals due to a plane of symmetry. vaia.com The chemical shifts in both ¹H and ¹³C NMR are influenced by the axial or equatorial position of the substituents. Generally, axial protons resonate at a higher field (lower ppm) than their equatorial counterparts. Similarly, axial methyl carbons are shielded compared to equatorial ones.

The regioselectivity of reactions involving acylthiosemicarbazides, which can form five-membered heterocyclic rings, is often determined by the electronic effects of substituents, which can be analyzed using NMR. mdpi.com

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Dimethylcyclohexane Isomers

IsomerPositionChemical Shift (ppm)
cis-1,4-DimethylcyclohexaneC1/C430.81
C2/C3/C5/C630.16
CH₃20.28
trans-1,4-DimethylcyclohexaneC1/C432.8
C2/C3/C5/C635.6
CH₃22.8

Note: Data is based on representative values for cis- and trans-1,4-dimethylcyclohexane and serves as an illustrative example. Actual values for this compound would vary.

Application of Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spectra of this compound and its derivatives.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the cyclohexane ring protons and their connectivity to the methyl groups. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C), providing a clear map of which protons are attached to which carbons. youtube.comsdsu.eduustc.edu.cn This is crucial for assigning the carbons of the cyclohexane ring and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). youtube.comsdsu.eduustc.edu.cn This is particularly useful for identifying the quaternary carbon (C-1) attached to the thiol group and for confirming the positions of the methyl groups relative to each other and the thiol.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, which is critical for determining the stereochemistry (cis/trans) of the substituents. For example, a NOESY correlation between the proton on C-1 and the protons of one of the methyl groups would suggest a cis relationship.

The combination of these 2D NMR experiments allows for a complete and unambiguous assignment of all proton and carbon signals, providing a detailed picture of the molecule's connectivity and stereochemistry. researchgate.net

Dynamic NMR Studies of Conformational Equilibria

The cyclohexane ring is not static but undergoes a rapid chair-flip at room temperature. For substituted cyclohexanes, this ring inversion leads to an equilibrium between two chair conformations. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at variable temperatures, is a powerful tool to study these conformational equilibria. nih.gov

At room temperature, the chair-flip is fast on the NMR timescale, and the observed spectrum is an average of the two conformers. As the temperature is lowered, the rate of inversion slows down. At a certain temperature, known as the coalescence temperature, the signals for the two conformers begin to broaden and then separate into distinct sets of peaks at even lower temperatures. copernicus.org

By analyzing the changes in the NMR spectra with temperature, it is possible to determine the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) for the conformational equilibrium. For instance, in trans-1,2-dimethylcyclohexane, the diequatorial conformer is significantly more stable than the diaxial conformer, and this energy difference can be quantified using DNMR. researchgate.net For this compound, DNMR studies would reveal the relative stabilities of the different chair conformers, providing insights into the steric interactions between the thiol and methyl groups.

Vibrational Spectroscopy (Infrared and Raman)

Characterization of Thiol and Cyclohexane Ring Vibrational Modes

The vibrational spectrum of this compound is characterized by specific modes associated with the thiol group and the cyclohexane ring.

Thiol Group Vibrations : The most characteristic vibration of the thiol group is the S-H stretching mode (νS-H), which typically appears as a weak to medium intensity band in the IR spectrum in the range of 2550-2600 cm⁻¹. researchgate.netresearchgate.net The C-S stretching vibration (νC-S) is found in the fingerprint region, typically between 600 and 800 cm⁻¹. The C-S-H bending mode (βCSH) can be observed in the Raman spectrum around 850 cm⁻¹. rsc.orgrsc.org

Cyclohexane Ring Vibrations : The cyclohexane ring has a complex vibrational spectrum with numerous modes, including C-H stretching, CH₂ scissoring and rocking, and C-C stretching and deformation modes. ifo.lviv.uaresearchgate.net The C-H stretching vibrations of the methylene (B1212753) groups in the ring are typically observed in the 2850-2960 cm⁻¹ region. mdpi.com The CH₂ scissoring vibrations are found around 1440-1465 cm⁻¹. researchgate.netmdpi.com The various C-C stretching and ring deformation modes occur at lower frequencies in the fingerprint region. nist.gov

Interactive Data Table: Key Vibrational Modes for Substituted Cyclohexanethiols

Vibrational ModeTypical Frequency Range (cm⁻¹)Intensity
S-H Stretch2550 - 2600Weak to Medium
C-H Stretch (Ring CH₂)2850 - 2960Strong
CH₂ Scissoring1440 - 1465Medium
C-S Stretch600 - 800Variable
C-S-H Bend~850 (Raman)Variable

Probing Intermolecular Interactions, Including Hydrogen Bonding

The thiol group, although a weaker proton donor than the hydroxyl group, can participate in intermolecular hydrogen bonding (S-H···S). bohrium.comaip.orgacs.org This hydrogen bonding can be effectively studied using vibrational spectroscopy.

In the condensed phase (liquid or solid), the S-H stretching frequency is often observed to shift to lower wavenumbers (a red shift) compared to the gas phase or a dilute solution in a non-polar solvent. This shift is a direct consequence of the weakening of the S-H bond due to its involvement in a hydrogen bond. The extent of the shift can provide a qualitative measure of the strength of the hydrogen bonding. mdpi.com

In concentrated solutions, intermolecular association is more prevalent, while in dilute solutions, intramolecular hydrogen bonding may be observed if a suitable acceptor group is present in the molecule. bohrium.com The energy of the hydrogen bond in thiols can be correlated with the chemical shifts of the SH protons in NMR spectra. bohrium.com

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.govpnnl.govselectscience.net Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound, with a chemical formula of C₈H₁₆S, HRMS is crucial for confirming its elemental composition.

The theoretical exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, and ³²S). This precise mass measurement helps to differentiate it from other isobaric compounds.

Table 1: Theoretical Isotopic Masses for this compound (C₈H₁₆S)

Isotope Abundance (%) Exact Mass (Da) Molecular Ion Theoretical m/z
¹²C 98.93 12.000000 [C₈H₁₆S]⁺ 144.09727
¹³C 1.07 13.003355 [¹³C¹²C₇H₁₆S]⁺ 145.10063
¹H 99.9885 1.007825 [C₈¹H₁₅²H₁S]⁺ 145.10350
³³S 0.75 32.971459 [C₈H₁₆³³S]⁺ 145.09403
³⁴S 4.29 33.967867 [C₈H₁₆³⁴S]⁺ 146.09218

Data derived from fundamental isotopic abundance and mass principles.

The ability of HRMS to provide mass accuracy in the parts-per-million (ppm) range is essential for the unambiguous identification of this compound in complex mixtures. nih.gov

Key fragmentation pathways for thiols include α-cleavage (cleavage of the C-C bond adjacent to the sulfur atom) and the loss of the sulfhydryl group (-SH) or a hydrogen sulfide (B99878) molecule (H₂S). libretexts.org For cyclic systems, ring-opening and subsequent fragmentation are also common. The stability of the resulting carbocations significantly influences the intensity of the fragment peaks. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Ion Fragmentation Pathway
144 [C₈H₁₆S]⁺• Molecular Ion (M⁺•)
129 [C₇H₁₃S]⁺ Loss of a methyl radical (•CH₃)
111 [C₈H₁₅]⁺ Loss of the sulfhydryl radical (•SH)
110 [C₈H₁₄]⁺• Loss of hydrogen sulfide (H₂S)
97 [C₆H₁₁S]⁺ Cleavage of an ethyl group from the ring
83 [C₅H₉S]⁺ Ring cleavage and loss of propyl group
69 [C₅H₉]⁺ Loss of the thiol group and a methyl group
57 [C₄H₉]⁺ Butyl fragment, indicative of ring fragmentation
43 [C₃H₇]⁺ Propyl fragment, indicative of ring fragmentation

These predicted fragments are based on general mass spectrometry fragmentation rules for similar compounds. libretexts.orglibretexts.org

The analysis of these fragments allows for the deduction of the positions of the methyl groups and the thiol group on the cyclohexane ring.

X-ray Crystallography of Crystalline Derivatives of this compound

X-ray crystallography is a powerful technique for the absolute determination of the three-dimensional atomic structure of a molecule in the solid state. libretexts.orgacs.org

To perform single-crystal X-ray diffraction, the compound of interest must be a well-ordered crystal. Since this compound is likely a liquid or a low-melting solid at room temperature, it is necessary to prepare a crystalline derivative. The formation of derivatives not only facilitates crystallization but can also introduce heavy atoms, which can simplify the crystallographic analysis. nih.gov

Common crystalline derivatives for thiols include thioureas (formed by reaction with isocyanates), metal-thiolate complexes (formed by reaction with metal salts), or other solid derivatives. eurjchem.comsemanticscholar.orgasianpubs.orgwikipedia.orgresearchgate.net

Table 3: Potential Crystalline Derivatives of this compound for X-ray Crystallography

Derivative Type Reactant Potential Advantages
Thiourea (B124793) Phenyl isocyanate High crystallinity, well-defined hydrogen bonding patterns. eurjchem.comsemanticscholar.orgasianpubs.org
Metal-Thiolate Complex Silver nitrate, Copper(II) chloride Introduction of a heavy atom for easier phase determination. nih.govwikipedia.org
Benzoyl Thioester Benzoyl chloride Often crystalline, stable derivatives.

This table presents hypothetical derivatives based on common synthetic strategies for similar compounds. organic-chemistry.org

Once a suitable crystal is obtained, single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. This data would definitively establish the relative stereochemistry of the methyl and thiol groups (i.e., which stereoisomer is present in the crystal).

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., Circular Dichroism)

This compound possesses multiple chiral centers, making it a chiral molecule that can exist as several stereoisomers. lumenlearning.com Chiroptical techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are essential for determining the enantiomeric purity and absolute configuration of such compounds. acs.orgnih.govwikipedia.orglibretexts.orgwikipedia.orgnih.govhindsinstruments.comphotophysics.comthieme-connect.de

Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.orgwikipedia.org Each enantiomer of a chiral compound will produce a CD spectrum that is a mirror image of the other. VCD, the extension of CD into the infrared region, provides detailed structural information based on the vibrational modes of the molecule. acs.orgnih.govwikipedia.orgnih.gov

The this compound molecule has three chiral centers at positions 1, 2, and 4 of the cyclohexane ring. This gives rise to 2³ = 8 possible stereoisomers (4 pairs of enantiomers).

Table 4: Chiral Centers and Potential Stereoisomers of this compound

Chiral Center Position on Cyclohexane Ring Number of Possible Stereoisomers
C1 Carbon bearing the thiol group 8 (2³) total stereoisomers
C2 Carbon bearing a methyl group (4 pairs of enantiomers)
C4 Carbon bearing a methyl group

The number of stereoisomers is determined by the 2ⁿ rule, where n is the number of chiral centers.

By comparing the experimental CD or VCD spectrum of a sample of this compound to the spectra of known standards or to spectra predicted by quantum mechanical calculations, it is possible to determine the absolute configuration and enantiomeric excess of the sample. nih.govwikipedia.org

Conformational Analysis and Stereochemical Studies of 2,4 Dimethylcyclohexane 1 Thiol

Cyclohexane (B81311) Ring Conformations

The cyclohexane ring is not a planar hexagon. To achieve the ideal tetrahedral bond angle of approximately 109.5° for its sp³ hybridized carbon atoms and minimize strain, the ring puckers into several three-dimensional conformations. libretexts.org

The most stable and prevalent conformation of cyclohexane is the chair conformation . In this arrangement, all carbon-carbon bonds are staggered, and the bond angles are very close to the ideal tetrahedral value, resulting in a structure that is virtually free of angle and torsional strain. libretexts.org At room temperature, over 99.9% of cyclohexane molecules exist in the chair form. masterorganicchemistry.com

Other, less stable conformations include the boat and twist-boat (or skew-boat) conformations. The boat conformation is significantly higher in energy than the chair due to two primary factors: torsional strain from four eclipsed carbon-carbon bonds and steric strain between the two "flagpole" hydrogen atoms that point towards each other across the ring. libretexts.org

To alleviate some of this strain, the boat conformation can twist slightly to form the twist-boat conformation . This twisting reduces both the flagpole interactions and the torsional strain, making the twist-boat more stable than the true boat conformation, though still considerably less stable than the chair. masterorganicchemistry.com

These conformations are in rapid equilibrium through a process known as ring-flipping or chair interconversion. For a chair conformation to flip to the opposite chair, it must pass through the higher-energy half-chair, twist-boat, and boat conformations. This process is so rapid at room temperature that axial and equatorial positions are constantly interconverting. libretexts.org

Relative Energies of Cyclohexane Conformations
ConformationRelative Energy (kcal/mol)Relative Energy (kJ/mol)Stability
Chair00Most Stable
Twist-Boat~5.5~23Intermediate
Boat~6.9~29Unstable
Half-Chair~10.8~45Least Stable (Transition State)

Conformational Isomerism and Energy Landscapes

When substituents are added to the cyclohexane ring, the two chair conformations resulting from a ring flip are often no longer equivalent in energy. The stability of a given conformer is determined by the spatial interactions of the substituents with the rest of the ring.

In a chair conformation, substituents can occupy two distinct types of positions: axial , which are parallel to the principal axis of the ring, and equatorial , which point out from the "equator" of the ring. libretexts.org A ring flip converts all axial substituents to equatorial and vice versa.

Generally, substituents prefer the more spacious equatorial position to minimize steric strain. The energy difference between the axial and equatorial conformers for a given substituent is known as its A-value . wikipedia.orgchemistrysteps.com A higher A-value indicates a stronger preference for the equatorial position. The A-value for a methyl group is approximately 1.7 kcal/mol. pharmacy180.com The thiol (-SH) group is sterically less demanding, with a reported A-value of about 1.2 kcal/mol.

Conformational A-Values for Methyl and Thiol Groups
Substituent-ΔG° (Axial → Equatorial) (kcal/mol)-ΔG° (Axial → Equatorial) (kJ/mol)
Methyl (-CH₃)1.77.1
Thiol (-SH)1.25.0

The primary reason for the equatorial preference of substituents is the presence of 1,3-diaxial interactions . When a substituent occupies an axial position, it experiences steric repulsion from the two other axial atoms (usually hydrogens) located on the same side of the ring, on carbons numbered one and three positions away. This steric crowding destabilizes the conformation. libretexts.org

Another important steric consideration is the gauche butane interaction . This type of strain occurs when two substituents on adjacent carbons (a 1,2-relationship) or a substituent and a ring carbon are in a gauche relationship (a 60° dihedral angle), similar to the gauche conformer of butane. wikipedia.org

Stereoisomerism of 2,4-Dimethylcyclohexane-1-thiol

The presence of three stereocenters in this compound (at C1, C2, and C4) gives rise to a number of possible stereoisomers. The spatial relationship between the substituents (thiol and two methyl groups) can be described as cis (on the same side of the ring) or trans (on opposite sides of the ring). libretexts.org

Given the three chiral centers, a maximum of 2³ = 8 stereoisomers are possible. These isomers exist as pairs of enantiomers. We can systematically describe the isomers based on the relative orientations of the three substituents. For example, one isomer could have the C1-thiol cis to the C2-methyl and trans to the C4-methyl. Each unique combination of these relationships will define a diastereomer, which will exist as a pair of enantiomers.

The relative stability of these stereoisomers depends on which chair conformation they predominantly adopt. The most stable conformation for any given isomer will be the one that maximizes the number of substituents, particularly the larger ones, in the equatorial position to minimize the cumulative strain from 1,3-diaxial and gauche interactions. For instance, an isomer that can adopt a chair conformation with all three substituents in equatorial positions would be significantly more stable than an isomer where one or more substituents are forced into axial positions.

Investigation of Cis/Trans Isomers and their Relative Stabilities

This compound can exist as cis and trans diastereomers, referring to the relative orientation of the methyl groups and the thiol group on the cyclohexane ring. The stability of these isomers is determined by the conformational preferences of the substituents in the chair conformation, which is the most stable arrangement for a cyclohexane ring. wikipedia.org In the chair conformation, substituents can occupy either axial or equatorial positions. libretexts.org Generally, substituents prefer the equatorial position to minimize steric strain arising from 1,3-diaxial interactions. masterorganicchemistry.comwikipedia.org

The relative stability of the various conformers of cis- and trans-2,4-Dimethylcyclohexane-1-thiol can be predicted by considering the conformational energies (A-values) of the methyl (-CH₃) and thiol (-SH) groups. The A-value represents the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. masterorganicchemistry.com The A-value for a methyl group is approximately 1.7 kcal/mol. wikipedia.org The thiol group is sterically less demanding than a methyl group, with an A-value of about 0.9 kcal/mol.

For trans-2,4-Dimethylcyclohexane-1-thiol , the most stable conformation will have all three substituents in the equatorial position. In this arrangement, steric strain is minimized. The alternative chair conformation would place all three substituents in the axial position, leading to significant 1,3-diaxial interactions and thus being highly unstable.

To illustrate the stability analysis, a hypothetical comparison of steric interactions for the most stable conformers of trans and a possible cis isomer is presented in the table below.

Isomer ConfigurationSubstituent PositionsEstimated Steric Strain (kcal/mol)Relative Stability
trans1-SH (eq), 2-CH₃ (eq), 4-CH₃ (eq)MinimalMost Stable
cis1-SH (eq), 2-CH₃ (ax), 4-CH₃ (eq)~1.7 (from axial CH₃)Less Stable

Note: The actual steric strain would also include gauche interactions between substituents, but the dominant factor is typically the 1,3-diaxial interactions.

Enantiomeric and Diastereomeric Relationships

The presence of three chiral centers in this compound (at carbons C1, C2, and C4) gives rise to a number of stereoisomers. The relationships between these stereoisomers can be defined as either enantiomeric (non-superimposable mirror images) or diastereomeric (stereoisomers that are not mirror images). spcmc.ac.in

The cis and trans isomers of this compound are diastereomers of each other. wikipedia.org Within both the cis and trans series, further stereoisomerism is possible.

For trans-2,4-Dimethylcyclohexane-1-thiol , the most stable conformation with all three substituents in equatorial positions is chiral and therefore will exist as a pair of enantiomers (an (R,R,R) and an (S,S,S) configuration, for instance, depending on the specific IUPAC numbering and priority rules). These enantiomers would be optically active.

For cis-2,4-Dimethylcyclohexane-1-thiol , the situation is more complex. Depending on the specific arrangement, a cis isomer could be chiral or it could be a meso compound (an achiral compound with chiral centers). If a plane of symmetry exists in any of its stable conformations, the molecule will be achiral and optically inactive. If no such plane of symmetry exists, the cis isomer will be chiral and will have an enantiomer. The various diastereomeric cis-isomers will also be diastereomers of the trans-isomers. libretexts.org

Methods for Absolute Configuration Assignment and Racemic Resolution

Determining the absolute configuration of a chiral molecule, such as the enantiomers of this compound, is crucial for understanding its specific properties. A common and reliable method for assigning the absolute configuration of chiral thiols is through NMR spectroscopy. masterorganicchemistry.com This often involves derivatizing the thiol with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters. The analysis of the ¹H NMR spectra of these diastereomers allows for the determination of the spatial arrangement of the substituents around the chiral center.

When a chiral compound is synthesized from achiral starting materials, it is typically formed as a racemic mixture (a 50:50 mixture of enantiomers). The separation of these enantiomers, a process known as racemic resolution, is often necessary. Common methods for the resolution of racemic mixtures include:

Formation of Diastereomeric Salts: Reacting the racemic thiol (or a derivative) with a single enantiomer of a chiral resolving agent to form diastereomers, which have different physical properties (like solubility) and can be separated by crystallization.

Chiral Chromatography: Using a chiral stationary phase in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to selectively interact with one enantiomer more strongly than the other, allowing for their separation.

Enzymatic Resolution: Utilizing enzymes that selectively catalyze a reaction with only one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.

Computational Conformational Analysis

Computational chemistry provides powerful tools to investigate the conformational landscape of molecules like this compound, offering insights that complement experimental studies. These methods can be used to calculate the geometries and relative energies of different conformers with a high degree of accuracy.

Application of Molecular Mechanics (MM) and Density Functional Theory (DFT) for Conformational Preferences

Molecular Mechanics (MM) methods utilize classical physics principles and force fields to estimate the potential energy of a molecule as a function of its atomic coordinates. For this compound, MM calculations can be employed to:

Perform a conformational search to identify all possible low-energy chair and boat conformations.

Calculate the steric energy of each conformer, providing a quantitative measure of its stability.

Estimate the energy barriers for conformational interconversions, such as ring flipping.

Density Functional Theory (DFT) is a quantum mechanical method that can provide more accurate results by considering the electronic structure of the molecule. DFT calculations would be valuable for:

Optimizing the geometry of the most stable conformers identified by MM methods to obtain precise bond lengths and angles.

Calculating the relative electronic energies of the cis and trans isomers and their respective conformers with higher accuracy than MM.

Predicting spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to confirm the predicted structures.

A hypothetical table summarizing the kind of data that could be obtained from a DFT study on the most stable conformers of trans-2,4-Dimethylcyclohexane-1-thiol and a cis isomer is presented below.

ConformerMethod/Basis SetRelative Energy (kcal/mol)Dipole Moment (Debye)
trans-(1e,2e,4e)DFT/B3LYP/6-31G0.001.5
cis-(1e,2a,4e)DFT/B3LYP/6-31G1.851.8

These are hypothetical values for illustrative purposes.

Such computational studies would be instrumental in providing a detailed and quantitative understanding of the conformational preferences and stereochemical properties of this compound, guiding further experimental investigations.

Reactivity and Reaction Mechanisms of 2,4 Dimethylcyclohexane 1 Thiol

General Thiol Reactivity of the –SH Group

The sulfhydryl (–SH) group is the primary site of reactivity in 2,4-dimethylcyclohexane-1-thiol, analogous to the hydroxyl group in alcohols but with distinct chemical properties. Its reactivity is dominated by oxidation at the sulfur atom and the acidity of the S-H bond.

Oxidation Pathways to Disulfides, Sulfoxides, and Sulfones

Unlike alcohols, where oxidation typically occurs at the carbon atom bearing the oxygen, the sulfur atom in thiols is the primary site of oxidation. The oxidation of this compound can lead to several products depending on the strength of the oxidizing agent used.

Mild oxidizing agents, such as iodine (I₂) or bromine (Br₂), readily convert thiols to disulfides. In this process, two molecules of the thiol are coupled through a sulfur-sulfur bond. The reaction with this compound would yield bis(2,4-dimethylcyclohexyl) disulfide. This reaction is reversible, and the disulfide can be reduced back to the thiol using a reducing agent like zinc and acid.

General Reaction for Disulfide Formation: 2 R–SH + I₂ → R–S–S–R + 2 HI

Further oxidation with stronger reagents leads to higher oxidation states of sulfur. For instance, treatment with hydrogen peroxide (H₂O₂) can oxidize a thiol to a sulfonic acid (RSO₃H). Alternatively, sulfides (the products of thiol alkylation) can be oxidized to sulfoxides (R₂SO) and then to sulfones (R₂SO₂). A controlled oxidation of a sulfide (B99878) derivative of this compound with H₂O₂ at room temperature would yield the corresponding sulfoxide (B87167), while a more potent oxidizing agent, such as a peroxyacid, would produce the sulfone. libretexts.org This stepwise oxidation allows for the synthesis of a range of sulfur-containing compounds. chemistrysteps.com

ProductOxidation State of SulfurTypical Oxidizing Agent(s)
Disulfide-1I₂, Br₂, O₂ (air)
Sulfoxide0H₂O₂ at room temp., m-CPBA (1 equiv.)
Sulfone+2Peroxyacids, H₂O₂ with catalyst
Sulfonic Acid+4H₂O₂, KMnO₄, HNO₃

Table 1: Oxidation products of thiols and their corresponding oxidizing agents. The reactivity is analogous for this compound.

Acidity of the Thiol Group and Thiolate Anion Formation

Thiols are significantly more acidic than their alcohol counterparts. This increased acidity is attributed to two main factors: the lower bond strength of the S-H bond compared to the O-H bond, and the greater stability of the resulting thiolate anion (RS⁻) compared to the alkoxide anion (RO⁻). The negative charge on the larger sulfur atom of the thiolate is dispersed over a greater volume, which stabilizes the ion. libretexts.org

CompoundFormulapKa
ButanolC₄H₉OH~16
ButanethiolC₄H₉SH~10.5
CyclohexanolC₆H₁₁OH~16-18
Cyclohexanethiol C₆H₁₁SH ~10.96 (Predicted) lookchem.com

Table 2: A comparison of pKa values for representative alcohols and thiols, highlighting the greater acidity of thiols.

Due to this acidity, this compound can be easily deprotonated by a moderately strong base, such as an alkali metal hydroxide, to form the corresponding 2,4-dimethylcyclohexylthiolate anion. This thiolate is a potent nucleophile and plays a central role in many of the reactions involving this compound. youtube.com

Formation of a Thiolate Anion: R–SH + B⁻ → R–S⁻ + BH (where B⁻ is a base)

Reactions Involving the Cyclohexane (B81311) Ring System

The cyclohexane ring of this compound imposes significant stereochemical constraints on its reactivity, particularly in substitution and elimination reactions where the thiol group or a derivative acts as a leaving group.

Nucleophilic Substitution Reactions (Sₙ1, Sₙ2 pathways)

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. wikipedia.org The 2,4-dimethylcyclohexylthiolate anion, formed by deprotonating the thiol, is an excellent nucleophile and can readily participate in Sₙ2 reactions with alkyl halides to form sulfides. acgpubs.org

Sₙ2 Reaction with Thiolate as Nucleophile: R-S⁻ + R'-X → R-S-R' + X⁻

When the thiol group itself is part of the substrate, it must first be converted into a good leaving group (e.g., by tosylation) to undergo substitution. The pathway of the reaction, Sₙ1 or Sₙ2, is then determined by the substrate structure, the nucleophile, and the reaction conditions.

Sₙ2 Pathway: This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. youtube.com For a cyclohexane derivative, this requires the nucleophile to approach from the opposite side of the leaving group. The rate of Sₙ2 reactions on cyclohexyl systems can be influenced by steric hindrance from adjacent groups. For an equatorial leaving group, the nucleophile must approach from an axial trajectory, which can be sterically hindered. youtube.com

Sₙ1 Pathway: This pathway proceeds through a carbocation intermediate. It is favored for tertiary substrates and with weak nucleophiles. youtube.com The formation of a carbocation at the C1 position of the 2,4-dimethylcyclohexane ring would lead to a mixture of stereoisomers and is susceptible to rearrangements.

The stereochemistry of the methyl groups at the C2 and C4 positions will influence the stability of the required conformations for these reactions.

Elimination Reactions (E1, E2 pathways)

Elimination reactions result in the formation of a double bond. Similar to substitution, the thiol group must be converted to a good leaving group for elimination to occur. The stereochemistry of the cyclohexane ring is a critical factor in these reactions, particularly for the E2 mechanism. chemistrysteps.com

E2 Pathway: This is a concerted, one-step mechanism that requires a specific geometric arrangement known as an anti-periplanar conformation, where the hydrogen to be removed and the leaving group are on opposite sides of the C-C bond and in the same plane. masterorganicchemistry.com In a cyclohexane chair conformation, this translates to a strict requirement for both the leaving group and the β-hydrogen to be in axial positions. libretexts.orglibretexts.org The regiochemical and stereochemical outcome of an E2 elimination on a derivative of this compound would depend entirely on which conformer places the leaving group in an axial position and whether there are any available anti-periplanar axial β-hydrogens. libretexts.org

E1 Pathway: This two-step mechanism proceeds through a carbocation intermediate and does not have the strict stereochemical requirement of the E2 pathway. chemistrysteps.comlibretexts.org After the leaving group departs to form the carbocation, a base removes an adjacent proton to form the alkene. These reactions typically follow Zaitsev's rule, favoring the formation of the more substituted (more stable) alkene.

FeatureE1 MechanismE2 Mechanism
Kinetics First order (rate = k[Substrate])Second order (rate = k[Substrate][Base])
Mechanism Two steps (via carbocation)One step (concerted)
Base Weak base is sufficientStrong base is required
Stereochemistry No specific requirementRequires anti-periplanar (diaxial) geometry
Regioselectivity Zaitsev's rule (favors more substituted alkene)Can be Zaitsev or Hofmann, depends on stereochemistry and base size

Table 3: Comparison of E1 and E2 elimination reaction pathways as they apply to a substituted cyclohexane system.

Addition Reactions to Unsaturated Systems (e.g., Thia-Michael Addition)

The thia-Michael addition is a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). acsgcipr.org The reaction is typically catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. mdpi.com This thiolate then attacks the β-carbon of the Michael acceptor. researchgate.net

General Mechanism for Base-Catalyzed Thia-Michael Addition:

Deprotonation: R-SH + Base ⇌ R-S⁻ + HBase⁺

Nucleophilic Attack: R-S⁻ + CH₂=CH-COR' → R-S-CH₂-⁻CH-COR'

Protonation: R-S-CH₂-⁻CH-COR' + HBase⁺ → R-S-CH₂-CH₂-COR' + Base

This compound can act as an effective Michael donor in this reaction. The reaction is highly efficient for forming carbon-sulfur bonds under mild conditions. rsc.org The rate and success of the reaction can be influenced by the steric hindrance around the thiol group and the nature of the Michael acceptor. mdpi.com

Michael Acceptor ClassExample
α,β-Unsaturated KetonesMethyl vinyl ketone
α,β-Unsaturated EstersEthyl acrylate
α,β-Unsaturated NitrilesAcrylonitrile
MaleimidesN-Ethylmaleimide
Vinyl SulfonesPhenyl vinyl sulfone

Table 4: Examples of common Michael acceptors that can react with this compound in a thia-Michael addition.

Organometallic Reactions and Coordination Chemistry of this compound

The sulfur atom in this compound, with its lone pairs of electrons, imparts nucleophilic character, making it a key player in organometallic reactions and coordination chemistry.

Formation of Metal-Thiolate Complexes

Thiols are the sulfur analogs of alcohols and are known to be more acidic. nih.govmasterorganicchemistry.com This increased acidity facilitates their deprotonation by a base to form the corresponding thiolate anion. nih.gov This thiolate, in this case, the 2,4-dimethylcyclohexane-1-thiolate, is a potent nucleophile due to the soft nature of the sulfur atom and its readily available electrons. masterorganicchemistry.comyoutube.com

The formation of metal-thiolate complexes generally proceeds via the reaction of the thiolate anion with a metal halide or other metal precursors in a nucleophilic substitution-type reaction. youtube.comlibretexts.org The thiolate displaces a leaving group (like a halide) on the metal center to form a stable metal-sulfur bond.

A general scheme for this process is:

Deprotonation: this compound is treated with a suitable base (e.g., sodium hydride, an alkoxide, or an amine) to generate the 2,4-dimethylcyclohexane-1-thiolate anion.

Nucleophilic Attack: The resulting thiolate anion attacks the metal center (M-X), displacing the leaving group X.

Table 1: Potential Reactions for Metal-Thiolate Complex Formation

Metal Precursor (M-X)BasePotential ProductReaction Type
Titanium(IV) chloride (TiCl₄)TriethylamineTetrakis(2,4-dimethylcyclohexane-1-thiolato)titanium(IV)Salt Metathesis
Copper(I) iodide (CuI)Sodium MethoxidePolymeric Copper(I) 2,4-dimethylcyclohexane-1-thiolateNucleophilic Substitution
Gold(I) chloride (AuCl)Potassium CarbonateGold(I) 2,4-dimethylcyclohexane-1-thiolateNucleophilic Substitution
Nickel(II) chloride (NiCl₂)Sodium HydrideBis(2,4-dimethylcyclohexane-1-thiolato)nickel(II)Nucleophilic Substitution

Ligand Design for Catalytic Applications

Thiolates are classified as soft ligands and therefore bind preferentially to soft metal centers like palladium, platinum, copper, and gold. This property makes them suitable for use as ligands in a variety of catalytic processes. The this compound ligand, with its bulky and electron-donating alkyl structure, can be expected to influence the properties of a metal catalyst in several ways:

Steric Hindrance: The two methyl groups on the cyclohexane ring provide significant steric bulk. This can create a specific coordination environment around the metal center, potentially leading to enhanced selectivity (regio- or stereoselectivity) in catalytic reactions by controlling the approach of substrates.

Solubility: The non-polar alkyl nature of the ligand would increase the solubility of the resulting metal complex in organic solvents, which is advantageous for homogeneous catalysis.

Electronic Effects: As an alkylthiolate, it is a strong sigma-donor, which increases the electron density on the metal center. This can affect the reactivity and stability of the catalyst, influencing steps like oxidative addition and reductive elimination in a catalytic cycle.

While specific catalytic applications for this compound are not widely documented, analogous thiols are used in cross-coupling reactions and other transformations. The unique steric profile of this ligand suggests it could be a valuable component in the design of novel, selective catalysts.

Derivatization and Functionalization Strategies for this compound

The thiol group is a versatile functional handle that allows for a wide range of chemical modifications. These modifications can be used to attach analytical reporters or to construct more complex molecular architectures like heterocyclic compounds.

Chemical Modifications for Analytical Purposes

Direct analysis of thiols by methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be challenging due to their potential for oxidation and sometimes poor detector response. Derivatization of the thiol group is a common strategy to overcome these issues by forming stable, easily detectable products. nih.gov

Several classes of reagents are effective for the derivatization of thiols like this compound:

Maleimides: Reagents like N-ethylmaleimide react with thiols via a Michael addition to form stable thioether adducts, which can be analyzed by GC-MS. nih.gov

Halogenated Reagents: Pentafluorobenzyl (PFB) bromide reacts with thiols under basic conditions to form PFB-thioethers. These derivatives are highly sensitive for GC analysis using an electron capture detector (ECD) or by negative-ion chemical ionization mass spectrometry (NICI-MS). researchgate.net

Fluorescent Labeling Agents: For HPLC with fluorescence detection, which offers high sensitivity, several reagents are available. Monobromobimane (MBB) semanticscholar.org and 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F) psu.edu react specifically with the thiol group to yield highly fluorescent adducts.

Disulfide Exchange Reagents: Reagents such as 4,4′-dithiodipyridine (DTDP) react with thiols through disulfide exchange to produce a chromophoric or electrochemically active leaving group and a stable mixed disulfide, which can be quantified by HPLC-MS/MS. youtube.comorganic-chemistry.org

Table 2: Common Derivatization Reagents for Thiol Analysis

ReagentFunctional Group ReactivityAnalytical TechniquePurpose of Derivatization
N-EthylmaleimideMichael addition to the thiolGC-MSImprove stability and volatility. nih.gov
Pentafluorobenzyl BromideNucleophilic substitution with the thiolateGC-ECD, GC-MS(NICI)Introduce a highly electrophoric group for sensitive detection. researchgate.net
Monobromobimane (MBB)Nucleophilic substitution with the thiolateHPLC-FluorescenceAttach a fluorescent tag. semanticscholar.org
4,4′-Dithiodipyridine (DTDP)Thiol-disulfide exchangeHPLC-MS/MSForm a stable derivative for mass spectrometric detection. youtube.comorganic-chemistry.org
SBD-FNucleophilic aromatic substitutionHPLC-FluorescenceAttach a fluorescent tag for sensitive quantification. youtube.com

Synthesis of Thiol-Containing Heterocyclic Compounds (e.g., Oxathioles, Thiadiazines, Triazoles)

The nucleophilic nature of the thiol group allows it to be a key building block in the synthesis of various sulfur-containing heterocycles.

Oxathioles/Oxathiolanes: 1,3-Oxathiolanes can be synthesized through the acid-catalyzed reaction of a thiol with a carbonyl compound (aldehyde or ketone) or their acetals. nih.govresearchgate.net The reaction involves the nucleophilic attack of the thiol on the carbonyl carbon, followed by reaction with the hydroxyl group and subsequent cyclization via dehydration to form the five-membered ring.

Thiadiazines: The synthesis of 1,3,4-thiadiazines can be achieved through several routes. One common method involves the reaction of a thiosemicarbazide (B42300) with an α-haloketone. nih.gov this compound could be used to synthesize a substituted thiosemicarbazide, which would then undergo cyclization. Another approach involves the reaction of a 4-amino-1,2,4-triazole-3-thiol (B7722964) with a suitable dielectrophile, such as a nitroepoxide, to form a triazolo[3,4-b]thiadiazine scaffold.

Triazoles: 1,2,4-Triazole-3-thiols (or their thione tautomers) are versatile intermediates. This compound can be used as an S-alkylating agent to functionalize a pre-formed triazole-thione ring. youtube.com This reaction typically proceeds via deprotonation of the triazole-thione with a base, followed by nucleophilic attack on an appropriate electrophile derived from the thiol, or more commonly, the reaction of the triazole-thiolate with an alkyl halide. Alternatively, a more complex route involves the initial formation of a 1,4-disubstituted thiosemicarbazide, which is then cyclized in the presence of a base or acid to form the triazole ring.

Mechanistic Investigations of this compound Reactions

While specific mechanistic studies on this compound are scarce, its reactions can be understood through fundamental principles of thiol reactivity. The key to its chemical behavior lies in the properties of the sulfhydryl (-SH) group and its conjugate base, the thiolate (-S⁻).

The central mechanistic feature is the deprotonation of the thiol to form the thiolate anion. nih.gov Thiols are generally more acidic than their alcohol counterparts, meaning this deprotonation can be achieved with common bases like hydroxides or alkoxides.

Once formed, the thiolate is a superior nucleophile compared to the neutral thiol. masterorganicchemistry.comyoutube.com Most reactions involving this compound proceed via this highly reactive thiolate intermediate. The subsequent step is typically a nucleophilic attack on an electrophilic center. This process generally follows an S_N2 (bimolecular nucleophilic substitution) mechanism. nih.gov

In an S_N2 reaction involving the 2,4-dimethylcyclohexane-1-thiolate:

The thiolate anion acts as the nucleophile.

It attacks an electrophilic atom (such as a carbon in an alkyl halide or a metal center).

The attack occurs from the side opposite to the leaving group (backside attack).

The reaction proceeds through a single, high-energy transition state where the nucleophile is forming a bond as the leaving group bond is breaking.

This S_N2 mechanism is fundamental to the formation of metal-thiolate complexes (Section 5.3.1), derivatization for analytical purposes (Section 5.4.1), and the synthesis of many functionalized derivatives and some heterocyclic systems (Section 5.4.2). In cases involving reaction with unsaturated systems, such as carbonyls or α,β-unsaturated systems, the mechanism shifts from substitution to nucleophilic addition. researchgate.net

Kinetic Studies of Reaction Rates and Orders

Detailed kinetic studies specifically focused on this compound, including the determination of its reaction rates and orders with various reactants, are not extensively documented in publicly available scientific literature. However, the reactivity of the thiol group is well-established, allowing for a general discussion of the kinetic principles that would apply to this compound.

Table 1: Factors Influencing Reaction Rates of Thiols

FactorInfluence on Reaction Rate
Solvent Polarity Can significantly affect the rate of reactions, particularly those involving charged intermediates or transition states. researchgate.net
Initiator/Catalyst The choice of initiator or catalyst can change the reaction mechanism and dramatically alter the reaction rate. rsc.org
pH The pH of the medium can affect the concentration of the more nucleophilic thiolate anion, thereby influencing the rate of nucleophilic reactions.
Steric Hindrance The bulky cyclohexane ring and methyl groups may sterically hinder the approach of reactants to the sulfur atom, potentially slowing down reaction rates compared to less substituted thiols.

Due to the lack of specific experimental data for this compound, the following table presents hypothetical reaction orders for common thiol reactions, which would need to be experimentally verified for this specific compound.

Table 2: Hypothetical Reaction Orders for Reactions of this compound

Reaction TypeHypothetical Overall Reaction Order
Oxidation to Disulfide (with I₂)2
Thiol-Ene Radical AdditionTypically complex, can be approximated under certain conditions.
Michael Addition2 (first order in thiolate, first order in Michael acceptor)
SN2 with Alkyl Halide2 (first order in thiolate, first order in alkyl halide)

Identification and Characterization of Reaction Intermediates

Specific experimental studies identifying and characterizing reaction intermediates in reactions involving this compound are not readily found in the surveyed literature. However, based on the well-established chemistry of thiols, several key intermediates can be postulated for its various reactions.

Oxidation Reactions:

The oxidation of thiols can proceed through a variety of intermediates depending on the oxidant and reaction conditions. nih.gov Mild oxidation, for example with iodine or air, typically leads to the formation of a disulfide. This process is thought to involve a thiyl radical intermediate (RS•), which then dimerizes.

In the presence of stronger oxidizing agents like hydrogen peroxide or peroxy acids, the thiol can be further oxidized. The initial intermediate is often a sulfenic acid (RSOH). nih.gov These are generally unstable and can react further. Subsequent oxidation can lead to the formation of a sulfinic acid (RSO₂H) and finally a sulfonic acid (RSO₃H). In reactions with hypohalous acids (HOX), a sulfenyl halide (RSX) intermediate is likely to be formed. nih.gov

Radical Reactions:

In radical-mediated processes, such as the thiol-ene reaction, the key intermediate is the thiyl radical (RS•). This radical is typically generated by photolysis, thermolysis, or the use of a radical initiator. researchgate.net The thiyl radical then adds to an alkene to form a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol molecule to propagate the chain reaction.

Table 3: Plausible Reaction Intermediates for this compound

Reaction TypePlausible IntermediateGeneral Structure
Mild OxidationThiyl RadicalC₈H₁₅S•
Strong OxidationSulfenic AcidC₈H₁₅SOH
Strong OxidationSulfinic AcidC₈H₁₅SO₂H
Strong OxidationSulfonic AcidC₈H₁₅SO₃H
Reaction with HOXSulfenyl HalideC₈H₁₅SX
Radical AdditionThiyl RadicalC₈H₁₅S•

The characterization of such transient species often requires specialized techniques such as flash photolysis, pulse radiolysis, or trapping experiments coupled with spectroscopic methods like EPR (for radical species) or NMR and mass spectrometry for other intermediates.

Theoretical and Computational Studies on 2,4 Dimethylcyclohexane 1 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electronic structure. For 2,4-Dimethylcyclohexane-1-thiol, these calculations can elucidate everything from electron distribution to spectroscopic characteristics.

The electronic structure of this compound can be meticulously studied using Density Functional Theory (DFT) and ab initio quantum chemistry methods. duke.edu DFT, particularly with hybrid functionals like B3LYP, has become a popular and effective tool for electronic structure calculations due to its balance of computational efficiency and accuracy. researchgate.net These methods are used to determine the optimized molecular geometry, orbital energies, and the distribution of electron density within the molecule.

Ab initio methods, while often more computationally intensive, can provide highly accurate results for molecular systems. Both approaches allow for the calculation of fundamental electronic properties that govern the molecule's behavior. For instance, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. In a thiol like this, the HOMO is typically localized on the sulfur atom, indicating this region is the most susceptible to electrophilic attack, while the LUMO's location suggests the site for nucleophilic attack. mdpi.com The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. mdpi.com

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be compared with experimental data to validate both the computational model and the experimental structural assignment. For this compound, methods like DFT can be used to calculate a variety of spectroscopic data.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. These predicted shifts are invaluable for interpreting experimental NMR spectra and for distinguishing between different stereoisomers and conformers of this compound.

Vibrational Spectroscopy: The vibrational frequencies corresponding to Infrared (IR) and Raman spectra can also be computed. osti.gov These calculations help in the assignment of vibrational modes observed in experimental spectra. For instance, the characteristic S-H stretching frequency can be precisely calculated.

Molecular Properties: Beyond spectroscopy, these calculations can predict a range of molecular properties. This includes dipole moment, polarizability, and various thermodynamic properties, which are essential for understanding the molecule's physical behavior and intermolecular interactions. nih.gov

Below is an illustrative table of predicted spectroscopic and molecular properties for a specific isomer of this compound, which could be generated from DFT calculations.

PropertyPredicted Value
¹H NMR (S-H)δ 1.2 - 1.6 ppm
¹³C NMR (C-S)δ 35 - 45 ppm
IR Frequency (S-H stretch)2550 - 2600 cm⁻¹
Dipole Moment1.5 - 2.0 D
HOMO-LUMO Gap5 - 7 eV

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.net MD simulations are particularly useful for exploring the conformational flexibility of cyclic molecules like this compound. nih.gov

The cyclohexane (B81311) ring is well-known for its conformational flexibility, primarily existing in a low-energy chair conformation but also able to adopt boat and twist-boat forms. pressbooks.pubslideshare.net The presence of two methyl groups and a thiol group on the ring of this compound leads to a complex conformational landscape with multiple possible stereoisomers and, for each, multiple conformers.

The relative stability of these conformers is determined by steric interactions, such as 1,3-diaxial interactions. libretexts.orglibretexts.org For a disubstituted cyclohexane, conformers with bulky substituents in equatorial positions are generally more stable than those with axial substituents. libretexts.orgsapub.org MD simulations can be used to explore the potential energy surface of the molecule, identifying the most stable chair conformations and the pathways for ring-flipping between them. nih.gov

These simulations can also be used to calculate the energy barriers for interconversion between different conformers. For example, the energy barrier for the chair-to-chair interconversion can be determined, providing insight into the flexibility of the ring system at different temperatures. nih.gov

The table below shows a hypothetical comparison of the relative energies for different conformations of a cis-2,4-Dimethylcyclohexane-1-thiol isomer, as would be determined by MD simulations.

ConformerSubstituent Positions (1-SH, 2-Me, 4-Me)Relative Energy (kcal/mol)
Chair 1axial, equatorial, axial2.5
Chair 2 (flipped)equatorial, axial, equatorial0.0
Twist-Boat-5.5
Boat-6.9

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this involves modeling the reaction pathways of the thiol group, which is the most reactive site in the molecule.

Theoretical methods can be used to map out the potential energy surface for a given reaction, such as the nucleophilic addition of the thiol to an electrophile or its oxidation. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The characterization of the transition state is particularly important, as its energy determines the activation energy and thus the rate of the reaction.

For instance, the reaction of the thiolate form of this compound with an electrophile can be modeled. mdpi.com DFT calculations can be used to locate the transition state structure for this reaction and to calculate the activation energy barrier. mdpi.com This information is critical for understanding the reactivity of the thiol and for predicting its behavior in different chemical environments. Studies on similar thiol additions, for example to quinones, show that computational modeling can be essential to explain unexpected reaction outcomes. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Thiol Analogues (focusing on chemical properties relevant to reactivity or non-biological applications)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity or property. While often used in drug design, QSAR can also be applied to understand the chemical reactivity of a series of related compounds in non-biological contexts. nih.gov

For this compound and its analogues, a QSAR study could be developed to predict their reactivity in a particular chemical process. This would involve synthesizing or computationally generating a series of analogues with variations in their substitution patterns. For each analogue, a set of molecular descriptors would be calculated using computational methods. These descriptors can include electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and topological indices.

These descriptors would then be correlated with an experimentally measured or computationally calculated measure of reactivity, such as the rate constant for a specific reaction. The resulting QSAR model could then be used to predict the reactivity of new, untested analogues and to guide the design of thiols with desired chemical properties. A comparative analysis of different thiol surrogates has shown that reactivity can vary significantly based on molecular structure. researchgate.netresearchgate.net

Applications and Potential Research Directions in Chemical Sciences

Role as a Synthetic Building Block and Intermediate

The reactivity of the thiol group and the stereochemistry of the substituted cyclohexane (B81311) ring make 2,4-dimethylcyclohexane-1-thiol a potentially valuable, albeit under explored, building block in organic synthesis.

Incorporation into Complex Organic Molecules

The thiol group is a versatile functional handle for a variety of chemical transformations. It can readily undergo nucleophilic substitution reactions, additions to unsaturated systems, and oxidation to form disulfides or higher oxidation state sulfur species. These reactions provide pathways to incorporate the 2,4-dimethylcyclohexyl moiety into larger, more complex molecular architectures. The presence of two methyl groups on the cyclohexane ring introduces stereocenters, which could be exploited in asymmetric synthesis to control the three-dimensional structure of the target molecules. The steric hindrance provided by the methyl groups can also influence the regioselectivity and stereoselectivity of reactions at the thiol group.

While direct examples are scarce, the general utility of cyclohexanethiols in the synthesis of biologically active compounds, such as inhibitors of prostaglandins (B1171923) and leukotrienes, suggests that this compound could serve as a scaffold or intermediate in the development of new therapeutic agents. acgpubs.org The lipophilic nature of the dimethylcyclohexyl group could be advantageous for modulating the pharmacokinetic properties of drug candidates.

Precursor for Novel Functional Materials

The properties of this compound make it a candidate for the development of novel functional materials, particularly in the realm of polymers and self-assembled monolayers.

Thiol-ene "click" chemistry, a highly efficient and orthogonal reaction, could be employed to graft the 2,4-dimethylcyclohexyl group onto polymer backbones. researchgate.net This would modify the physical and chemical properties of the resulting polymers, potentially enhancing their thermal stability, hydrophobicity, or processability. For instance, the incorporation of alicyclic structures can influence the glass transition temperature and mechanical properties of polymers.

Furthermore, thiols are well-known for their ability to form self-assembled monolayers (SAMs) on noble metal surfaces, such as gold. sigmaaldrich.com The structure of the resulting monolayer is influenced by the nature of the alkyl group. The substituted cyclohexane ring of this compound could lead to the formation of unique, ordered two-dimensional structures with specific surface properties. acs.org Such functionalized surfaces have applications in areas like microelectronics, sensing, and biomaterials. researchgate.net For example, the controlled arrangement of molecules on a surface can be used to pattern cell growth or to create specific recognition sites for biosensors. northwestern.edu

Catalysis and Ligand Design in Organic and Inorganic Systems

The sulfur atom in this compound possesses lone pairs of electrons that can coordinate to metal centers or participate in hydrogen bonding, making it a potential component in catalytic systems.

Organocatalytic Applications of Thiol Moieties

Thiol-containing molecules can act as organocatalysts in various organic reactions. researchgate.net Thiourea (B124793) derivatives, for instance, are effective hydrogen-bond donors and have been used to catalyze a range of transformations. wikipedia.orgrsc.org While not a thiourea itself, the thiol group of this compound could participate in hydrogen bonding or act as a nucleophilic catalyst in certain reactions. The steric bulk of the dimethylcyclohexyl group could play a crucial role in controlling the enantioselectivity of such transformations by creating a specific chiral environment around the catalytic center. Recent advances in photochemical organocatalysis have also highlighted the use of thiols in generating reactive species under mild conditions. acs.orgnih.gov

Metal-Thiolate Complexes in Homogeneous and Heterogeneous Catalysis

Thiolates, the conjugate bases of thiols, are excellent ligands for a wide range of transition metals. The resulting metal-thiolate complexes have shown catalytic activity in various transformations. nih.govresearchgate.netrsc.org The 2,4-dimethylcyclohexanethiolate ligand would offer a combination of a soft sulfur donor atom and a bulky, sterically demanding alkyl group. This steric hindrance can influence the coordination geometry and reactivity of the metal center, potentially leading to enhanced selectivity in catalytic processes. rsc.org For example, bulky ligands can promote reductive elimination and prevent catalyst deactivation pathways like dimerization.

While specific complexes with this compound have not been reported in the literature, the general principles of ligand design suggest that it could be a valuable ligand for catalysts used in cross-coupling reactions, hydrogenations, or other transition metal-catalyzed processes. nih.gov

Environmental Chemistry and Degradation Studies

The environmental fate of organosulfur compounds is of significant interest due to their potential for persistence and impact on ecosystems. Understanding the degradation pathways of compounds like this compound is crucial for assessing their environmental risk.

The degradation of alicyclic hydrocarbons and their derivatives in the environment can occur through both biotic and abiotic processes. frontiersin.orgresearchgate.netresearchgate.netmdpi.comnih.gov Microbial degradation is a major pathway for the breakdown of many organic pollutants in soil and water. nih.gov Bacteria and fungi can utilize hydrocarbons as a carbon source, often initiating the degradation process through oxidation of the alkyl chain or the ring. The presence of the thiol group would likely influence the metabolic pathway, potentially serving as a site for initial enzymatic attack. Studies on the biodegradation of other organosulfur compounds have shown that the sulfur atom can be oxidized or the C-S bond can be cleaved by microbial enzymes.

Abiotic degradation processes, such as photolysis and oxidation by reactive oxygen species, could also contribute to the transformation of this compound in the environment. The persistence of the compound would depend on a variety of factors, including soil type, water content, temperature, and the presence of specific microbial communities. frontiersin.orgnih.gov Given the lack of specific data, further research is needed to determine the environmental half-life and potential for bioaccumulation of this compound.

Photodegradation Pathways and Mechanisms

While specific studies on the photodegradation of this compound are not extensively documented, the degradation pathways can be inferred from the known reactivity of thiols and cycloalkanes under photolytic conditions. The thiol functional group is susceptible to oxidation upon exposure to UV radiation, which can initiate the formation of various products.

The primary photochemical reaction for thiols involves the cleavage of the S-H bond, which is the weakest bond in the molecule, to form a thiyl radical (RS•). In the presence of oxygen, this radical can lead to the formation of sulfenic, sulfinic, and sulfonic acids. Alternatively, two thiyl radicals can combine to form a disulfide (R-S-S-R).

Furthermore, photocatalysis using semiconductors like titanium dioxide (TiO₂) represents a probable pathway for degradation. In such systems, UV irradiation generates electron-hole pairs in the catalyst. nih.gov These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These aggressive radicals can attack the this compound molecule at multiple sites. The attack can occur at the thiol group, leading to oxidation, or at the cyclohexane ring, potentially causing ring-opening and subsequent degradation into smaller, linear, or more oxygenated compounds. The presence of methyl groups on the cyclohexane ring would influence the regioselectivity of the radical attack due to steric hindrance and electronic effects.

Table 1: Potential Photodegradation Products of this compound

Product Type Example Compound Name Formation Pathway
Dimerization Bis(2,4-dimethylcyclohexyl) disulfide Combination of two thiyl radicals
Oxidation 2,4-Dimethylcyclohexane-1-sulfonic acid Oxidation of the thiol group by ROS

Biotransformation and Biodegradation in Environmental Systems (non-mammalian)

The biotransformation of this compound in non-mammalian environmental systems, such as by bacteria and fungi, is crucial for understanding its environmental fate. While direct metabolic studies on this specific compound are scarce, potential biodegradation pathways can be constructed based on known microbial metabolism of related structures, namely alkylcycloalkanes and thiols.

Microorganisms, particularly certain strains of bacteria like Alcanivorax, are known to degrade n-alkylcycloalkanes. researchgate.net The degradation often starts with the terminal oxidation of the alkyl side chain, followed by β-oxidation. For a compound like this compound, this would be less direct. However, a plausible pathway involves the initial microbial oxidation of the thiol group to a sulfoxide (B87167) and then a sulfone, increasing water solubility.

Another key metabolic route involves the degradation of the cyclohexane ring itself. Bacteria can metabolize cyclohexane derivatives by first forming cyclohexanecarboxylic acid as a key intermediate. This intermediate can then undergo aromatization to form benzoic acid, which is subsequently funneled into central metabolism through the β-ketoadipate pathway. researchgate.net The methyl groups on the ring in this compound would result in corresponding methylated analogs of these intermediates.

Table 2: Hypothetical Biotransformation Intermediates in Non-Mammalian Systems

Intermediate Potential Metabolic Step
2,4-Dimethylcyclohexyl sulfoxide Initial oxidation of the thiol group
2,4-Dimethylcyclohexanecarboxylic acid Oxidation and cleavage leading to a carboxylate ring

Development of Advanced Analytical Methodologies Utilizing this compound Derivatives (e.g., as chiral derivatizing agents, not as the analyte itself)

The stereochemical complexity of this compound, which possesses multiple chiral centers, makes its derivatives promising candidates for use as chiral derivatizing agents (CDAs) in analytical chemistry. wikipedia.org CDAs are enantiomerically pure compounds that react with a mixture of enantiomers to form diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated and quantified using standard chromatographic (e.g., HPLC) or spectroscopic (e.g., NMR) techniques. wikipedia.org

A derivative of this compound, such as an activated form that can readily react with other functional groups, could be synthesized for this purpose. For instance, the thiol could be converted into a reagent that targets specific functional groups in analytes:

Reaction with alcohols and amines: The thiol derivative could be designed to react with racemic alcohols or amines to form diastereomeric thioesters or thioamides, respectively.

Michael addition: As a nucleophile, the thiol can react with α,β-unsaturated carbonyl compounds in a Michael addition, allowing for the resolution of chiral electrophiles.

The efficacy of such a CDA would depend on the conformational rigidity of the 2,4-dimethylcyclohexyl group, which could impart significant chemical shift differences in NMR spectroscopy or separation differences in chromatography for the resulting diastereomers. This would allow for the accurate determination of the enantiomeric excess (ee) of the analyte.

Table 3: Potential Applications of this compound as a Chiral Derivatizing Agent (CDA)

Analyte Functional Group Derivatization Reaction Resulting Diastereomers Analytical Technique
Carboxylic Acid Esterification (via activation) Diastereomeric Thioesters HPLC, NMR
Amine Amidation Diastereomeric Thioamides HPLC, NMR
Alkene (activated) Michael Addition Diastereomeric Thioethers HPLC, NMR

Supramolecular Chemistry and Self-Assembly of Thiol-Functionalized Architectures

The thiol group is a cornerstone of "bottom-up" nanotechnology and supramolecular chemistry due to its strong and specific affinity for the surfaces of noble metals, particularly gold (Au). rsc.orgtechconnect.org This interaction allows thiol-functionalized molecules like this compound to spontaneously form highly ordered, two-dimensional structures known as self-assembled monolayers (SAMs). rsc.orgnorthwestern.edu

When a gold substrate is exposed to a solution of this compound, the sulfur atoms chemisorb onto the gold surface, forming a strong gold-thiolate (Au-S) bond. The cyclohexyl "tail" groups then arrange themselves to maximize van der Waals interactions, leading to a densely packed, quasi-crystalline monolayer. techconnect.org

Table 4: Characteristics of Self-Assembled Monolayers (SAMs) from Thiol-Functionalized Molecules

Feature Description Relevance to this compound
Driving Force Chemisorption of sulfur on a metal surface (e.g., gold, silver, copper). northwestern.edu The thiol group provides a strong anchor to the substrate.
Organization van der Waals interactions between adjacent alkyl or cycloalkyl chains. techconnect.org The dimethylcyclohexyl groups would pack together, with stereochemistry dictating the packing efficiency.
Structure Formation of a highly ordered, close-packed monolayer. techconnect.org Creates a well-defined surface with specific chemical and physical properties.

| Applications | Surface functionalization, nanotechnology, molecular electronics, corrosion resistance. northwestern.edu | The exposed cyclohexyl groups define the interface's properties. |

Future Perspectives and Emerging Research Avenues

Innovation in Novel Synthetic Routes for Stereoselective Access

The synthesis of 2,4-dimethylcyclohexane-1-thiol presents a stereochemical challenge due to the presence of three chiral centers, leading to multiple possible stereoisomers. Future research will undoubtedly focus on the development of novel, stereoselective synthetic routes to access specific isomers, which is crucial for understanding their unique properties and potential applications.

Current general methods for the synthesis of cyclohexanethiols include the reaction of cyclohexyl halides with sources of sulfur, the reduction of corresponding sulfonic acids or disulfides, and the addition of hydrogen sulfide (B99878) to cyclohexenes. acgpubs.org For instance, a common laboratory-scale preparation involves the nucleophilic substitution of a suitable cyclohexyl halide with a thiolating agent like thiourea (B124793) followed by hydrolysis. mdpi.com

A promising avenue for the stereoselective synthesis of this compound could be adapted from the synthesis of other substituted cyclohexanes. For example, the stereoselective synthesis of (±)-trans,trans-cyclohexane-1,2,4,5-tetraol has been achieved with high stereoselectivity. mdpi.comresearchgate.net Such strategies, perhaps involving chiral auxiliaries or catalysts, could be explored to control the stereochemistry of the thiol introduction onto the 2,4-dimethylcyclohexane scaffold. Another approach could involve the stereoselective reduction of a 2,4-dimethylcyclohexanone (B1329789) to the corresponding cyclohexanol, followed by conversion of the hydroxyl group to a thiol.

Furthermore, the synthesis of 2,4-disubstituted thiophenols has been achieved from the corresponding phenols. researchgate.net A similar strategy could be envisioned starting from 2,4-dimethylphenol, involving a multi-step process to yield the desired this compound with a degree of stereochemical control.

Table 1: Potential Synthetic Strategies for this compound

Starting MaterialReagentsKey TransformationPotential for Stereocontrol
2,4-Dimethylcyclohexyl halideThiourea, then hydrolysisNucleophilic substitutionDepends on stereochemistry of starting halide
2,4-DimethylcyclohexanoneReducing agent, then thiolating agentReduction and functional group interconversionHigh, depending on the choice of reducing agent
2,4-DimethylphenolMulti-step sequenceAromatic ring reduction and thiolationModerate to high, depending on the synthetic route
1,3-DimethylcyclohexeneH₂S, catalystThiolation of an alkenePotentially stereoselective with appropriate catalysts

Exploration of Under-explored Reactivity Patterns and Chemical Transformations

The reactivity of the thiol group is well-established and offers a versatile handle for a variety of chemical transformations. researchgate.net These include oxidation, alkylation, and addition to unsaturated systems. The presence of the methyl groups at the 2- and 4-positions of the cyclohexane (B81311) ring in this compound is expected to influence the reactivity of the thiol group through steric and electronic effects.

Future research should focus on systematically exploring these reactivity patterns. For example, the oxidation of this compound can lead to the corresponding disulfide, sulfenic acid, sulfinic acid, or sulfonic acid, each with potentially unique properties and applications. acgpubs.org The conditions required for these selective oxidations would be a key area of investigation.

The thiol group is also an excellent nucleophile, readily undergoing S-alkylation and S-acylation reactions. acs.org The steric hindrance imposed by the adjacent methyl group in certain stereoisomers could modulate the rates and outcomes of these reactions, offering a tool for regioselective functionalization.

Furthermore, the "thiol-ene" click reaction, a radical-mediated addition of a thiol to a double bond, is a highly efficient and versatile transformation. mdpi.com Investigating the participation of this compound in such reactions could open doors to the synthesis of novel polymers and materials. mdpi.com

Advancements in Computational Modeling for Structure-Function Relationships

Computational chemistry offers a powerful tool to predict and understand the structure, properties, and reactivity of molecules. For a molecule with multiple stereoisomers like this compound, computational modeling is particularly valuable.

Future computational studies will likely focus on several key areas:

Conformational Analysis: Determining the preferred conformations of the different stereoisomers of this compound is fundamental to understanding their properties. This involves mapping the potential energy surface and identifying the lowest energy chair and boat conformations.

Prediction of Physicochemical Properties: Properties such as bond dissociation energies, acidity of the thiol proton, and reaction enthalpies can be calculated using quantum chemical methods. nih.govresearchgate.net These calculations can provide insights into the reactivity of the molecule and guide experimental work.

Modeling Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of reactions involving this compound, such as its oxidation or participation in thiol-ene reactions. This can help in optimizing reaction conditions and designing more efficient synthetic routes.

Structure-Property Relationships: By calculating properties for each stereoisomer, it will be possible to establish structure-property relationships. For example, how does the relative orientation of the methyl and thiol groups affect the molecule's dipole moment, steric accessibility of the thiol group, and potential for intermolecular interactions?

Integration of this compound in Interdisciplinary Research Fields

The unique structural features of this compound make it a promising candidate for integration into various interdisciplinary research fields.

Sustainable Chemistry: The development of green and efficient synthetic routes to this compound, potentially utilizing biocatalysis or flow chemistry, aligns with the principles of sustainable chemistry. rsc.org Furthermore, its potential use as a building block in recyclable polymers or as a catalyst in green chemical processes could be explored.

Advanced Materials Design: Thiols are known to be useful in the synthesis of a variety of materials. mdpi.com The introduction of the 2,4-dimethylcyclohexyl moiety could impart specific properties to these materials. For example, it could be incorporated into self-assembling monolayers on metal surfaces, with the cyclohexane ring influencing the packing and surface properties. Its use in the synthesis of novel polymers through thiol-ene chemistry could lead to materials with tailored thermal and mechanical properties. researchgate.net The facially polarized nature of certain substituted cyclohexanes suggests that derivatives of this compound could find applications in the design of materials with interesting electronic or recognition properties. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2,4-Dimethylcyclohexane-1-thiol, and how do substituent positions influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or thiolation of a pre-functionalized cyclohexane backbone. For example:
  • Step 1 : Start with 2,4-dimethylcyclohexanol. Convert the hydroxyl group to a leaving group (e.g., via tosylation or using HBr/H₂SO₄).
  • Step 2 : Perform thiol substitution using thiourea [(NH₂)₂C=S] followed by hydrolysis to yield the thiol .
  • Key Variables : Steric hindrance from the 2,4-dimethyl groups may slow reaction kinetics. Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Table : Example Reaction Conditions
PrecursorReagentSolventTemp (°C)Yield (%)
2,4-dimethylcyclohexyl bromideThioureaDMF80~65
2,4-dimethylcyclohexyl tosylateNaSHEthanol60~72

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural isomers?

  • Methodological Answer :
  • ¹H NMR : The thiol proton (-SH) appears as a broad singlet at δ 1.3–1.6 ppm. The equatorial vs. axial methyl groups show distinct splitting patterns due to chair conformer dynamics .
  • ¹³C NMR : The thiol-bearing carbon (C1) resonates at δ 25–30 ppm, while methyl carbons (C2, C4) appear at δ 20–22 ppm.
  • IR : The S-H stretch is observed at 2550–2600 cm⁻¹, and C-S stretches occur at 600–700 cm⁻¹ .

Q. What are the stability challenges of this compound, and how can they be mitigated during storage?

  • Methodological Answer :
  • Oxidation : Thiols oxidize to disulfides. Store under inert gas (N₂/Ar) at –20°C with stabilizing agents like 1,4-dithiothreitol (DTT) .
  • Light Sensitivity : Use amber vials to prevent photodegradation.

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